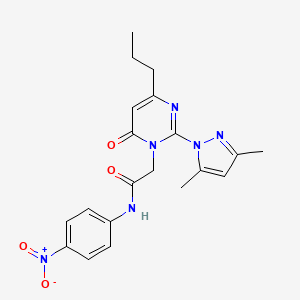

![molecular formula C18H13N7O2S B2982606 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1903630-05-6](/img/structure/B2982606.png)

N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

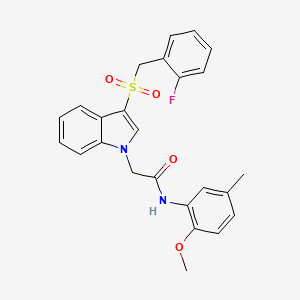

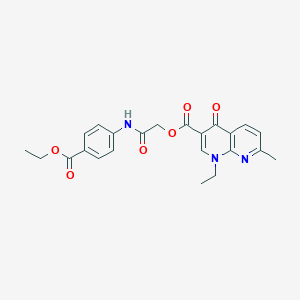

The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide” is a complex organic molecule. It contains several heterocyclic moieties, including a 1,2,4-oxadiazole ring, a 1,2,4-triazolo[4,3-a]pyridine ring, and a benzo[d]thiazole-2-carboxamide group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the 1,2,4-oxadiazole ring and the 1,2,4-triazolo[4,3-a]pyridine ring. One possible method for the synthesis of 1,2,4-oxadiazoles involves the reaction of carboxylic acids and amidoximes . The synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives is a well-studied area of chemistry, but the specific synthesis route for this compound would depend on the starting materials and reaction conditions.Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple heterocyclic rings would likely result in a complex three-dimensional structure. The 1,2,4-oxadiazole ring, for example, is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .Applications De Recherche Scientifique

Synthesis and Characterization

This compound is part of a broader category of heterocyclic compounds, known for their intricate synthesis and diverse biological activities. Researchers have developed various synthetic routes to create derivatives of benzothiazole, triazole, thiadiazole, and oxadiazole rings, demonstrating the chemical flexibility and potential for creating compounds with specific properties. For example, studies have shown the synthesis of heterocyclic compounds incorporating benzothiazole and triazole motifs, which are characterized using spectral studies such as 1H NMR, 13C NMR, and FT-IR, highlighting the structural complexity and potential utility of these molecules in various scientific applications (Patel & Patel, 2015; Gilani et al., 2011).

Biological Activities

The structural analogs of the specified compound have been extensively researched for their biological activities. These studies have shown significant antibacterial and antifungal activities, indicating the potential for these compounds to serve as leads in developing new antimicrobial agents. For instance, derivatives have shown moderate to good inhibition against various pathogenic bacterial and fungal strains, with some compounds exhibiting activities at low concentrations, suggesting their effectiveness as antimicrobial agents (Balandis et al., 2019; Salam et al., 2017).

Potential Applications in Insecticidal Agents

Beyond antimicrobial properties, some derivatives incorporating similar structural features have been investigated for their insecticidal activities. These studies have provided insights into their potential use as insecticidal agents, with certain compounds showing potent toxic effects against agricultural pests, such as the cotton leafworm, Spodoptera littoralis. This indicates a promising avenue for the development of new, effective insecticides to protect crops and reduce agricultural losses (Soliman et al., 2020).

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and evaluation of its potential applications, particularly in the field of medicinal chemistry given the known activities of many oxadiazole derivatives .

Mécanisme D'action

Target of Action

Compounds containing theoxadiazole ring, such as this one, are known to exhibit a broad range of biological properties . They have been studied for their antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .

Mode of Action

The oxadiazole ring in the compound is known to interact with various biological targets due to its broad range of chemical and biological properties .

Biochemical Pathways

Compounds containing the oxadiazole ring have been found to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

The oxadiazole ring, a key component of this compound, is known to be soluble in water , which could potentially influence its bioavailability.

Result of Action

Compounds containing the oxadiazole ring have been found to exhibit various biological activities, including antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities .

Action Environment

The solubility of the oxadiazole ring in water could potentially influence its stability and efficacy in different environments.

Propriétés

IUPAC Name |

N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1,3-benzothiazole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N7O2S/c1-10-20-17(27-24-10)11-6-7-25-14(8-11)22-23-15(25)9-19-16(26)18-21-12-4-2-3-5-13(12)28-18/h2-8H,9H2,1H3,(H,19,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYSHDPPOQLPJET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

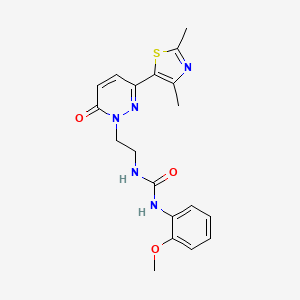

![N-(4-butylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2982524.png)

![5-[[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2982527.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]quinoxaline-6-carboxamide](/img/structure/B2982536.png)

![(E)-methyl 2-(2-((5-bromofuran-2-carbonyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2982545.png)